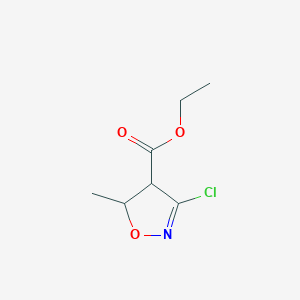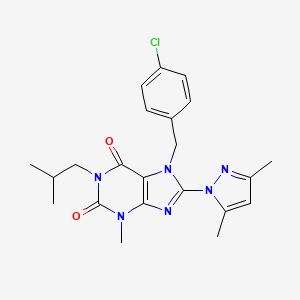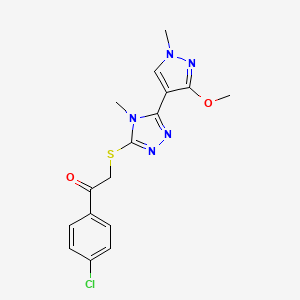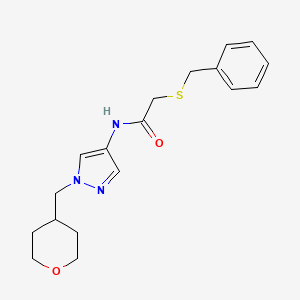
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Synthesis of Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) demonstrated the synthesis of novel pyridine and naphthyridine derivatives, utilizing urea derivatives for the formation of pyrimido[4,5-H][1,6]naphthyridine derivatives. This process highlights the versatile role of urea derivatives in synthesizing complex heterocyclic structures (Abdelrazek et al., 2010).
Formation of Pyrazolo[3,4-H][1,6]naphthyridine Derivatives : Yıldırım and Kandemirli (2005) reported the synthesis of pyrazolo[3,4-H][1,6]naphthyridine derivatives using reactions with hydrazines, which aligns with the exploration of urea derivatives in the formation of complex heterocyclic compounds (Yıldırım & Kandemirli, 2005).
Synthesis of Furano and Pyrano Pyrimidinones : Ghorbani‐Vaghei et al. (2015) developed a synthesis method for furano and pyrano pyrimidinones using urea. This study contributes to understanding how urea derivatives can be used in the synthesis of diverse heterocyclic compounds (Ghorbani‐Vaghei et al., 2015).
Chemical Structure and Binding Studies
Study of Intramolecular Hydrogen Bonding in Pyrid-2-yl Ureas : Chien et al. (2004) investigated the conformational isomers of pyrid-2-yl ureas, providing insights into the intramolecular hydrogen bonding capabilities of such compounds. This research is significant for understanding the chemical behavior of urea derivatives in various conditions (Chien et al., 2004).
Synthesis of 1,3-Disubstituted Ureas : D’yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas, revealing the potential for creating diverse urea-based compounds with varied biological activities (D’yachenko et al., 2019).
Characterization of Schiff Bases of Chitosan : Hamed et al. (2020) synthesized and characterized Schiff bases of chitosan with heteroaryl pyrazole derivatives, which include urea derivatives. This study contributes to the development of biologically active compounds using urea derivatives (Hamed et al., 2020).
Eigenschaften
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(20-10-12-3-1-5-17-9-12)21-11-13-15(19-7-6-18-13)14-4-2-8-23-14/h1-9H,10-11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFIQDPMUDTHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)
![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2724391.png)


![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2724396.png)


![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)


